molecular formula C21H34O3S B14489809 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate CAS No. 63229-35-6

2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate

Cat. No.: B14489809
CAS No.: 63229-35-6
M. Wt: 366.6 g/mol
InChI Key: ZQDAKVJYTJRECG-UHFFFAOYSA-N
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Description

2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound features a hydroxyphenyl group, a sulfanyl group, and an acetate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate typically involves multiple steps, starting with the preparation of the hydroxyphenyl precursor. This precursor is then reacted with a propyl sulfanyl group under controlled conditions to form the intermediate compound. Finally, the intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acetate group can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl alcohol
  • 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl chloride

Uniqueness

Compared to similar compounds, 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

63229-35-6

Molecular Formula

C21H34O3S

Molecular Weight

366.6 g/mol

IUPAC Name

2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]ethyl acetate

InChI

InChI=1S/C21H34O3S/c1-15(22)24-10-12-25-11-8-9-16-13-17(20(2,3)4)19(23)18(14-16)21(5,6)7/h13-14,23H,8-12H2,1-7H3

InChI Key

ZQDAKVJYTJRECG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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